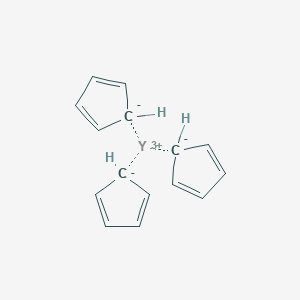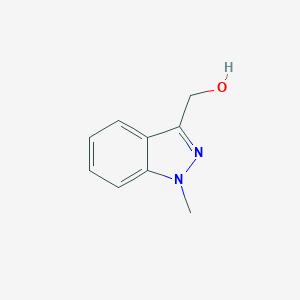
(1-methyl-1H-indazol-3-yl)methanol
概要
説明
(1-methyl-1H-indazol-3-yl)methanol is a chemical compound with specific structural and chemical properties. While the exact details of this compound are not extensively documented, we can infer its characteristics based on related compounds and general chemical principles.
Synthesis Analysis
While there isn't specific information on the synthesis of (1-methyl-1H-indazol-3-yl)methanol, similar compounds have been synthesized and characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved and confirmed using these methods (Dong & Huo, 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as (13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]pyrido[3,4-b]indol-1-yl)methanol, reveals that these molecules adopt almost planar conformations except for certain rings, and are stabilized by intermolecular hydrogen bonds and interplanar stacking interactions (Ohishi et al., 1995).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds involve various synthesis techniques and rearrangements. For example, the synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanones involved Dimroth rearrangement (Cao, Quan, & Dong, 2008).
Physical Properties Analysis
Physical properties such as melting points, crystal structure, and density can be inferred from related studies. For instance, the physical characterization of compounds like (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol was achieved through methods like single-crystal X-ray diffraction (Yuan, Li, Zhang, & Yuan, 2017).
Chemical Properties Analysis
Chemical properties of (1-methyl-1H-indazol-3-yl)methanol can be deduced from studies on similar molecules. For example, the study of (1-methyl-1H-imidazol-2-yl)methanol derivatives provided insights into the conversion into carbonyl compounds, suggesting the potential chemical behaviors of similar molecules (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
科学的研究の応用
Synthesis and Application of Imidazole Derivatives : The study by Ohta et al. (1987) discusses the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, which are closely related to (1-methyl-1H-indazol-3-yl)methanol. These derivatives are convertible into carbonyl compounds, indicating their potential use as synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Methanol as a Hydrogen Source and C1 Synthon : Sarki et al. (2021) describe the use of methanol, a key component in the synthesis of (1-methyl-1H-indazol-3-yl)methanol, as a hydrogen source and C1 synthon in chemical synthesis. This research highlights the broader context of methanol's role in organic synthesis (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).
Catalysis of Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) explores the use of a tris(triazolyl)methanol-Cu(I) structure as a catalyst in Huisgen 1,3-dipolar cycloadditions. The efficiency of this catalyst in organic reactions provides insights into the potential uses of related compounds, such as (1-methyl-1H-indazol-3-yl)methanol (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Electrochemical Utilization of Methanol in Synthesis : The research by Liu, Xu, and Wei (2021) on the electrochemical utilization of methanol in synthesizing 2,3-dihydroquinazolin-4(1H)-one underlines the importance of methanol in modern organic synthesis, relevant to the production of (1-methyl-1H-indazol-3-yl)methanol derivatives (Liu, Xu, & Wei, 2021).
Study of Addition Mechanism of 1H-Indazole to Formaldehyde : Alkorta et al. (2022) provide insights into the reaction mechanisms of NH-indazoles with formaldehyde, leading to the formation of N1-CH2OH derivatives. Understanding these mechanisms is crucial for applications in synthesizing related compounds like (1-methyl-1H-indazol-3-yl)methanol (Alkorta, Claramunt, Elguero, Gutiérrez‐Puebla, Monge, Reviriego, & Roussel, 2022).
Safety And Hazards
特性
IUPAC Name |
(1-methylindazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYZHACDFMRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428165 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indazol-3-yl)methanol | |
CAS RN |
1578-96-7 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

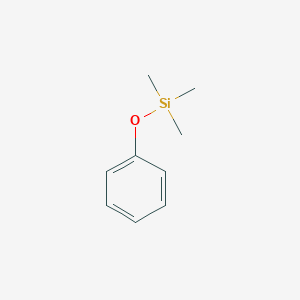
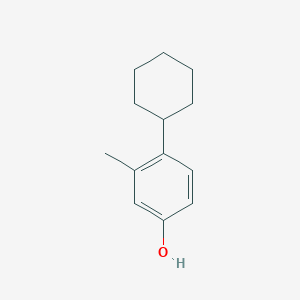
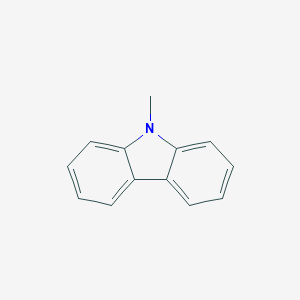
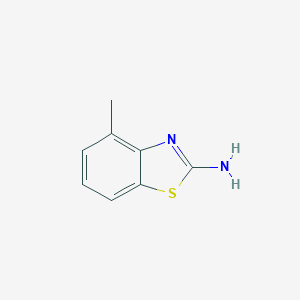

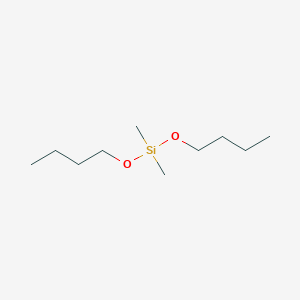



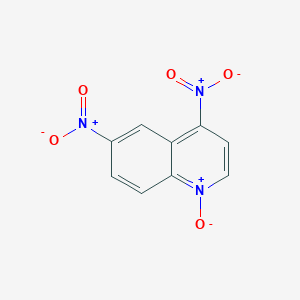
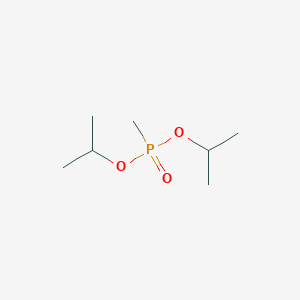
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
